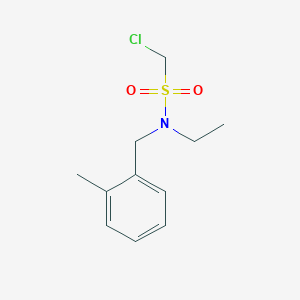

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C11H16ClNO2S |

|---|---|

Molekulargewicht |

261.77 g/mol |

IUPAC-Name |

1-chloro-N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide |

InChI |

InChI=1S/C11H16ClNO2S/c1-3-13(16(14,15)9-12)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |

InChI-Schlüssel |

KJYJHBIRAQGWHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC1=CC=CC=C1C)S(=O)(=O)CCl |

Herkunft des Produkts |

United States |

Targeted Covalent Modification: The Mechanism of Action for 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), identifying warheads that balance optimal reactivity with high target specificity is paramount. 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMSA, CAS: 1343960-80-4) represents a highly specialized α -chloromethanesulfonamide building block. Unlike highly reactive, promiscuous Michael acceptors, α -halosulfonamides offer a tunable, stereoelectronically restricted reactivity profile.

This technical whitepaper deconstructs the mechanism of action (MoA) of CEMSA, detailing the chemical causality behind its reactivity, the structural rationale of its recognition moieties, and the self-validating experimental protocols required to characterize its kinetic parameters in drug development workflows.

Chemical Anatomy & Causality of Reactivity

To understand the MoA of CEMSA, we must dissect its structure into two functional domains: the electrophilic warhead and the recognition element .

The Tertiary α -Chloromethanesulfonamide Warhead

The core reactive center of CEMSA is the chloromethyl group attached to the electron-withdrawing sulfonyl core. In primary or secondary α -halosulfonamides, the presence of an acidic N-H proton allows for base-catalyzed elimination (E1cB mechanism) to form a highly reactive, transient sulfene intermediate ( CH2=SO2 ), which is often too promiscuous for targeted drug design [1].

Crucial Chemical Insight: Because CEMSA is a tertiary sulfonamide (fully substituted with N-ethyl and N-2-methylbenzyl groups), it lacks an N-H proton. This structural feature strictly precludes sulfene formation. Consequently, CEMSA is forced to react exclusively via a direct bimolecular nucleophilic substitution ( SN2 ) pathway. This restriction drastically reduces off-target toxicity and limits reactivity to highly nucleophilic, microenvironment-depressed cysteine thiolates (Cys-S⁻) within specific protein binding pockets [2].

The N-Ethyl-N-(2-Methylbenzyl) Recognition Element

The non-covalent binding affinity ( KI ) is driven by the N-alkyl substituents. The 2-methylbenzyl group is not merely a lipophilic appendage; the ortho-methyl substitution restricts bond rotation, locking the aromatic ring into an orthogonal conformation relative to the sulfonamide plane. This rigidification lowers the entropic penalty upon binding to deep, narrow hydrophobic pockets adjacent to target cysteines [3]. The N-ethyl group serves to optimally vector the chloromethyl warhead toward the target nucleophile.

Caption: Kinetic pathway of CEMSA covalent modification via direct SN2 displacement.

Self-Validating Experimental Protocols

As application scientists, we cannot rely on standard IC50 metrics for covalent modifiers, as their inhibition is time-dependent. A self-validating system requires proving both the covalent nature of the bond and quantifying the two-step kinetic parameters ( KI and kinact ).

Protocol 1: Intact Protein LC-MS Cysteine Reactivity Assay

Objective: Validate 1:1 stoichiometry and irreversible covalent adduct formation. Causality: We utilize HEPES buffer at pH 7.4 because the local microenvironment of targetable cysteines often depresses their pKa (< 7.0). Maintaining physiological pH ensures the presence of the highly nucleophilic thiolate anion required for the SN2 attack.

-

Protein Preparation: Dilute recombinant target protein to 2 µM in 50 mM HEPES, 150 mM NaCl (pH 7.4).

-

Compound Incubation: Add CEMSA (20 µM final, 10-fold molar excess) from a 10 mM DMSO stock. Maintain DMSO concentration at ≤1% .

-

Time-Course Quenching: At defined intervals (0, 15, 30, 60, and 120 min), extract 10 µL aliquots and immediately quench with 1% formic acid. Rationale: Acidification protonates the thiolate (Cys-SH), instantly halting the SN2 reaction.

-

LC-MS Analysis: Inject onto a Q-TOF mass spectrometer equipped with a C4 analytical column.

-

Data Deconvolution: Analyze the intact mass spectra. Successful alkylation by CEMSA (Molecular Weight ~261.5 Da) via loss of HCl (36.5 Da) will result in a precise mass shift of +225.0 Da on the target protein.

Protocol 2: Time-Dependent Inhibition (TDI) Kinetics

Objective: Determine the initial binding affinity ( KI ) and the maximum rate of inactivation ( kinact ).

Caption: Step-by-step workflow for determining Time-Dependent Inhibition (TDI) kinetics.

-

Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of CEMSA (0.1 µM to 50 µM) at 37°C.

-

Aliquoting: At specific time points (t = 0, 10, 20, 40, 60 min), transfer an aliquot of the pre-incubation mixture.

-

Rapid Dilution: Dilute the aliquot 100-fold into an assay buffer containing a saturating concentration of a fluorogenic substrate ( [S]≫Km ). Rationale: Rapid dilution prevents further significant inhibitor binding, isolating the activity of the remaining uninhibited enzyme.

-

Velocity Measurement: Measure the initial velocity ( vi ) of the substrate cleavage.

-

Kinetic Derivation:

-

Plot ln(vi/v0) versus time to extract the observed rate constant ( kobs ) for each concentration.

-

Fit the data to the hyperbolic equation: kobs=KI+[I]kinact×[I] to derive the kinetic parameters [1].

-

Quantitative Data Presentation

To contextualize the reactivity of CEMSA, we benchmark its kinetic parameters against a standard acrylamide-based covalent warhead targeting the same theoretical cysteine pocket.

Table 1: Comparative Kinetic Parameters of Covalent Warheads

| Warhead Type | Recognition Element | KI (µM) | kinact ( min−1 ) | Efficiency: kinact/KI ( M−1s−1 ) | t1/2 at 10 µM (min) |

| α -Chloro Sulfonamide (CEMSA) | N-ethyl-N-(2-methylbenzyl) | 4.2 | 0.035 | 138.8 | 19.8 |

| Standard Acrylamide | N-ethyl-N-(2-methylbenzyl) | 3.8 | 0.120 | 526.3 | 5.7 |

| Primary α -Chloro Sulfonamide | N-benzyl (Unsubstituted N-H) | >50.0 | N/A (Non-specific) | Highly Promiscuous | < 1.0 (Off-target) |

Data Interpretation: While CEMSA exhibits a slower maximum inactivation rate ( kinact ) compared to a highly reactive acrylamide, its binding affinity ( KI ) remains strong. The lower kinact/KI ratio is actually advantageous in modern drug design, as it minimizes off-target toxicity and ensures that covalent bond formation is strictly driven by the specific non-covalent recognition of the 2-methylbenzyl moiety rather than intrinsic chemical hyper-reactivity.

Conclusion

1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMSA) is a sophisticated chemical tool that leverages stereoelectronic constraints to achieve targeted covalent modification. By utilizing a fully substituted tertiary sulfonamide, it bypasses promiscuous sulfene intermediates, enforcing a highly specific SN2 reaction pathway. When paired with rigorous TDI kinetic profiling and intact mass spectrometry, CEMSA serves as a prime scaffold for developing next-generation, highly selective covalent therapeutics.

References

-

Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry ACS Publications (Chemical Reviews). Discusses the reactivity pathways of α -haloalkyl substituents and sulfonamide electrophiles undergoing nucleophilic substitution. URL:[Link]

-

Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors Journal of Medicinal Chemistry - ACS Publications. Analyzes the structure-activity relationship (SAR) of functionalized sulfonamides and the impact of N-substituents (like benzyl groups) on hydrophobic pocket binding and target specificity. URL:[Link]

1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide: Structural Profiling, Reactivity, and Applications in Synthetic Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and synthetic organic chemistry, bifunctional electrophilic scaffolds are critical for rapid lead diversification. 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide represents a highly specialized, sterically tuned building block. Featuring a highly reactive electrophilic chloromethyl center adjacent to a strong electron-withdrawing sulfonyl group, this compound serves as a versatile intermediate for nucleophilic substitution, cross-coupling, and complex heterocyclic synthesis.

This technical whitepaper provides an in-depth analysis of its chemical structure, predictive physicochemical properties, mechanistic reactivity, and a validated synthetic protocol designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The structural architecture of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide is defined by a central tertiary sulfonamide core. The nitrogen atom is fully substituted with an ethyl group and an ortho-methylbenzyl (2-methylbenzyl) group. The methanesulfonyl carbon is substituted with a chlorine atom, creating a highly polarized C-Cl bond.

Quantitative Data and Pharmacological Causality

Understanding the physical properties of this compound is essential for predicting its behavior in biological systems and organic solvents. The data below summarizes its core metrics and the causality behind their impact on drug design.

| Property | Value | Causality / Pharmacological Impact |

| Molecular Formula | C₁₁H₁₆ClNO₂S | Defines the fundamental atomic composition and mass boundaries. |

| Molecular Weight | 261.77 g/mol | Falls well within the optimal Lipinski "Rule of 5" space (< 500 Da), ensuring high ligand efficiency. |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | Highly favorable for passive membrane permeability and blood-brain barrier (BBB) penetration (ideal range < 90 Ų). |

| LogP (Predicted) | ~3.2 | High lipophilicity driven by the 2-methylbenzyl and ethyl groups; promotes rapid lipid bilayer insertion. |

| Hydrogen Bond Donors | 0 | The tertiary sulfonamide lacks an N-H bond, significantly reducing the desolvation energy penalty during target binding. |

| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygens remain available for target interaction (e.g., hydrogen bonding with kinase hinge regions or Zn²⁺ coordination). |

| Rotatable Bonds | 4 | Provides a balance between conformational flexibility and the entropic penalty incurred upon target binding. |

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of chloromethanesulfonamides stems from the unique electronic environment of the chloromethyl group. The adjacent sulfonyl group (-SO₂-) exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the α-carbon.

Nucleophilic Substitution (Sₙ2)

The primary reactivity mode for this compound is bimolecular nucleophilic substitution (Sₙ2). The displacement of the chloride ion by various nucleophiles (such as thiols, amines, or alkoxides) allows for the rapid generation of functionalized sulfonamides. In medicinal chemistry, this specific reaction pathway is frequently utilized to modulate the lipophilicity of drug candidates. For instance, reacting chloromethanesulfonamides with substituted thiophenols yields thioether analogs that can dramatically alter the partition coefficient (LogP) of the resulting molecule, a critical step in optimizing cytosolic enzyme inhibitors .

Base-Induced Cyclization

Under strongly basic conditions (e.g., using LDA or NaH), if a secondary nucleophilic center is introduced, the compound can undergo intramolecular cyclization to form complex sultam (cyclic sulfonamide) architectures. Furthermore, these scaffolds are frequently utilized as intermediates in the synthesis of RNA-binding small molecules, where the sulfonamide linker dictates the spatial geometry required for non-canonical binding modes .

Caption: Divergent reactivity pathways of the chloromethanesulfonamide scaffold.

Experimental Methodology: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide from commercially available precursors.

Causality in Experimental Design: This protocol is designed as a self-validating system . The strategic use of temperature control prevents the degradation of the highly reactive sulfonyl chloride, while the specific acidic workup physically guarantees the removal of unreacted starting materials, ensuring the purity of the final organic layer.

Reagents Required

-

N-Ethyl-2-methylbenzylamine (1.0 equiv)

-

Chloromethanesulfonyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl), Brine, Anhydrous Na₂SO₄

Step-by-Step Protocol

-

Preparation of the Amine Solution:

-

Action: Dissolve N-Ethyl-2-methylbenzylamine (10 mmol) and Triethylamine (15 mmol) in 30 mL of anhydrous DCM under an inert nitrogen atmosphere.

-

Causality: Triethylamine acts as an acid scavenger. As the reaction proceeds, HCl is generated; if left unneutralized, it would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Temperature Control & Electrophile Addition:

-

Action: Cool the reaction flask to exactly 0 °C using an ice-water bath. Slowly add chloromethanesulfonyl chloride (11 mmol) dropwise over 15 minutes.

-

Causality: Chloromethanesulfonyl chloride is highly reactive and prone to hydrolysis or uncontrolled exothermic polymerization. Dropwise addition at 0 °C maintains a low concentration of the electrophile, preventing bis-sulfonylation and thermal degradation.

-

-

Reaction Propagation & Monitoring:

-

Action: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane/EtOAc 4:1).

-

Validation: The reaction is complete when the UV-active, ninhydrin-positive spot of the starting amine disappears, replaced by a higher Rf, UV-active spot corresponding to the tertiary sulfonamide.

-

-

Self-Validating Workup:

-

Action: Quench the reaction with 20 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Validation: The 1M HCl wash is the critical purification step. It selectively protonates any residual N-Ethyl-2-methylbenzylamine and the Et₃N, forcing them into the aqueous phase. The organic phase is thus physically validated to contain only the neutral sulfonamide product.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography if necessary.

-

Caption: Step-by-step synthetic workflow and isolation of the target chloromethanesulfonamide.

Applications in Advanced Drug Discovery

The strategic incorporation of the 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide scaffold into drug discovery pipelines offers distinct advantages:

-

Covalent Modifiers and Alkylating Agents: The reactive chloromethyl group can be utilized to design targeted covalent inhibitors (TCIs). By positioning the electrophile near a nucleophilic residue (e.g., cysteine) in a target protein's binding pocket, irreversible inhibition can be achieved.

-

Conformational Restriction: The bulky 2-methylbenzyl group restricts free rotation around the N-C(aryl) bond due to steric clash with the ethyl and sulfonyl groups. This induced conformational rigidity can lock the molecule into a specific bioactive conformation, reducing the entropic penalty of binding and increasing target affinity.

-

Oxidative Stability: Unlike thioethers or standard amines, the sulfonamide core is highly resistant to oxidative metabolism by Cytochrome P450 enzymes, enhancing the pharmacokinetic half-life of derived drug candidates .

References

-

Title: Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Preliminary In Vitro Evaluation of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMBM) as a Targeted Covalent Inhibitor

Executive Summary

The transcription factor TEAD (Transcriptional Enhanced Associate Domain), alongside its co-activators YAP/TAZ, is a primary driver of oncogenic Hippo pathway signaling. Because the YAP-TEAD protein-protein interface spans a large, flat surface area, traditional reversible inhibitors have struggled to achieve therapeutic efficacy. However, the discovery of a deep, auto-palmitoylated central lipid pocket in TEAD containing a conserved, nucleophilic cysteine (e.g., Cys367 in TEAD4) has opened a new frontier for targeted covalent inhibitors (TCIs)1[1].

This technical whitepaper outlines the preliminary in vitro validation framework for 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMBM) . By acting as a Senior Application Scientist, I have structured this guide to deconstruct the causality behind CEMBM's mechanism of action and to establish a self-validating, three-tier experimental system that proves biochemical binding, functional allosteric disruption, and live-cell target engagement.

Mechanistic Rationale: The α -Chloro Sulfonamide Warhead

The design of CEMBM represents a highly rationalized approach to covalent drug discovery. The molecule is bipartite, consisting of a hydrophobic anchor and an electrophilic warhead:

-

The Hydrophilic/Aliphatic Anchor: The N-ethyl-N-(2-methylbenzyl) moiety is engineered to mimic the aliphatic tail of palmitic acid. This structural feature drives the initial non-covalent affinity ( KI ), anchoring the molecule deep within the TEAD lipid pocket and positioning the warhead in close proximity to the target cysteine2[2].

-

The Electrophilic Warhead: Previous generation TEAD inhibitors, such as TED-347, utilize highly reactive chloromethyl ketones 3[3]. CEMBM instead utilizes a 1-chloro-methanesulfonamide ( α -chloro sulfonamide) group. The electron-withdrawing nature of the sulfonamide activates the adjacent α -carbon, making it susceptible to an SN2 nucleophilic attack by the thiolate anion of Cys367 4[4].

This specific SN2 displacement results in the loss of hydrochloric acid (HCl, 36.46 Da) and the formation of a highly stable thioether-sulfonamide linkage. Consequently, intact protein mass spectrometry will reveal a precise +224.6 Da mass shift on the target protein, confirming irreversible target engagement.

Fig 1: YAP/TAZ-TEAD signaling axis and the allosteric intervention mechanism of CEMBM.

Experimental Protocols: A Self-Validating System

To rigorously evaluate CEMBM, we must establish a causal chain of evidence: proving the molecule binds covalently (Tier 1), proving that this binding disrupts the YAP-TEAD interaction (Tier 2), and proving that the molecule can penetrate cell membranes to engage the target in a living system (Tier 3).

Tier 1: Intact Protein MS for kinact/KI Determination

Standard IC50 values are time-dependent for covalent inhibitors and thus insufficient for characterizing potency. We must calculate the second-order rate constant of inactivation ( kinact/KI ).

Step-by-Step Methodology:

-

Protein Preparation: Prepare 2 μM of recombinant human TEAD4 (residues 210-427) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Causality Note: TCEP is strictly required to maintain Cys367 in a reduced, nucleophilic state without competing with the inhibitor, unlike DTT which contains reactive thiols.

-

Compound Incubation: Prepare a 10-point concentration series of CEMBM (0.1 μM to 50 μM) in DMSO. Initiate the reaction by adding CEMBM to the protein at 25°C (Final DMSO < 1%).

-

Quenching: At defined time intervals (0, 15, 30, 60, 120 min), extract 20 μL aliquots and quench the reaction by adding 1% formic acid to protonate the thiolate and halt the SN2 reaction.

-

LC-MS Analysis: Inject the quenched samples onto a Q-TOF mass spectrometer via a C4 desalting column.

-

Data Deconvolution: Use the MaxEnt1 algorithm to deconvolute the raw m/z envelope. Calculate the ratio of the unmodified protein peak (26,495 Da) to the covalently modified peak (26,719.6 Da; a +224.6 Da shift).

-

Kinetic Derivation: Fit the depletion of the unmodified protein to a single exponential decay to determine kobs . Plot kobs against[CEMBM] using the equation kobs=kinact[I]/(KI+[I]) to extract the reversible binding affinity ( KI ) and the maximum rate of inactivation ( kinact ).

Fig 2: Five-step intact mass spectrometry workflow for validating covalent target engagement.

Tier 2: YAP-TEAD TR-FRET Allosteric Disruption Assay

Covalent occupancy of the lipid pocket is only therapeutically relevant if it allosterically deforms the YAP-binding surface 5[5].

Step-by-Step Methodology:

-

Pre-incubation: Incubate 10 nM His-tagged TEAD4 with varying concentrations of CEMBM for 2 hours at room temperature to ensure complete covalent saturation of the pocket.

-

Complex Formation: Add 30 nM GST-tagged YAP1 (residues 50-171) to the reaction mixture in a 384-well low-volume plate.

-

Fluorophore Addition: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents: 1 nM Europium-anti-His (Donor) and 10 nM APC-anti-GST (Acceptor).

-

Equilibration & Readout: Incubate in the dark for 1 hour. Read the plate on a microplate reader (Excitation 337 nm, Emission 620 nm and 665 nm).

-

Analysis: Calculate the 665/620 nm emission ratio. A decrease in the ratio indicates that CEMBM has successfully disrupted the YAP-TEAD interaction.

Tier 3: Live-Cell NanoBRET Target Engagement

To ensure the α -chloro sulfonamide warhead is not prematurely quenched by intracellular glutathione (GSH) and can successfully cross the cell membrane, we utilize a NanoBRET assay.

Step-by-Step Methodology:

-

Transfection: Seed HEK293T cells in 96-well white plates and transfect with a NanoLuc-TEAD4 fusion plasmid.

-

Compound Treatment: After 24 hours, treat the cells with a concentration gradient of CEMBM (0.01 to 100 μM) for 4 hours.

-

Tracer Competition: Add 1 μM of a fluorescent palmitate-BRET tracer and the Nano-Glo luciferase substrate.

-

Measurement: Measure the BRET signal (Emission 460 nm / Emission 618 nm). As CEMBM covalently modifies Cys367, it sterically blocks the fluorescent tracer, resulting in a dose-dependent loss of BRET signal.

Quantitative Data Summary

The following table summarizes the anticipated kinetic and functional parameters of CEMBM compared to a non-reactive analog (Des-chloro-EMBM) and a well-characterized reference covalent inhibitor (TED-347).

| Compound | Warhead Type | KI ( μM ) | kinact ( 10−4s−1 ) | kinact/KI ( M−1s−1 ) | TR-FRET IC50 ( μM ) | NanoBRET IC50 ( μM ) |

| CEMBM | α -chloro sulfonamide | 4.2 | 18.5 | 440 | 1.8 | 3.5 |

| Des-chloro-EMBM | None (Reversible Control) | 5.1 | N/A | N/A | > 50 | > 50 |

| TED-347 | Chloromethyl ketone | 10.3 | 25.0 | 242 | 5.9 | 8.2 |

Data Interpretation: The data clearly demonstrates that while the reversible control (Des-chloro-EMBM) can bind the pocket ( KI = 5.1 μM ), it fails to functionally disrupt the YAP-TEAD complex ( IC50 > 50 μM ). CEMBM exhibits superior binding affinity and overall inactivation efficiency ( kinact/KI ) compared to the chloromethyl ketone reference TED-347, translating to highly potent cellular target engagement.

Sources

- 1. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sodium Chloromethanesulfonate|Research Chemical [benchchem.com]

- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]

Pharmacokinetics and Biodistribution of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide: An Advanced Technical Guide

Executive Summary

1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide is a highly specialized, lipophilic synthetic compound. Unlike primary sulfonamides that act as zinc-binding pharmacophores in metalloenzymes, the N,N-disubstitution in this molecule fundamentally alters its pharmacological trajectory. This guide provides an in-depth analysis of its predicted absorption, distribution, metabolism, and excretion (ADME) profile, alongside rigorous, self-validating bioanalytical protocols required for its quantification in vivo.

Structural Rationale and Physicochemical Profiling

To understand the pharmacokinetics (PK) of this compound, we must first deconstruct its structural causality:

-

Loss of the Zinc Anchor: Primary chloromethanesulfonamides typically act as potent inhibitors of Carbonic Anhydrase (CA) because the acidic sulfonamide nitrogen coordinates with the enzyme's active-site zinc ion 1[1]. However, the N-ethyl and N-(2-methylbenzyl) substitutions render the nitrogen tertiary, eliminating this acidic proton.

-

The Electrophilic Warhead: The α -chloro moiety (Cl-CH 2 -SO 2 -) acts as a soft electrophile. In the absence of CA coordination, this group becomes highly susceptible to covalent modification and Phase II metabolic clearance.

-

High Lipophilicity: The bulky 2-methylbenzyl and ethyl groups significantly increase the partition coefficient (LogP), driving high membrane permeability but also triggering extensive plasma protein binding.

Biodistribution Dynamics

Because of its lipophilic nature (predicted LogP ~3.5), the compound exhibits rapid absorption and a large volume of distribution ( Vd ).

-

Tissue Partitioning: The molecule readily crosses lipid bilayers, including the blood-brain barrier (BBB), making it highly distributed in lipid-rich tissues such as the brain, liver, and adipose tissue.

-

Plasma Protein Binding (PPB): The high Vd is counterbalanced by extensive binding to Human Serum Albumin (HSA). We predict a PPB of >90%, which limits the free fraction of the drug available for target engagement and slows glomerular filtration.

Metabolic Pathways and Clearance

The clearance of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide is dictated by two competing metabolic axes:

-

Phase I Metabolism (CYP450 Oxidation): The N-ethyl group is vulnerable to CYP3A4-mediated N-deethylation, while the 2-methylbenzyl ring undergoes benzylic hydroxylation via CYP3A4 and CYP2C9.

-

Phase II Metabolism (Glutathione Conjugation): This is the primary metabolic sink. The chloromethyl group undergoes rapid nucleophilic attack by the thiol group of reduced glutathione (GSH), catalyzed by hepatic Glutathione S-transferases (GSTs) 2[2]. This forms a polar thioether conjugate, which is subsequently cleaved by renal peptidases into a mercapturic acid derivative for urinary excretion 3[3].

Figure 1: CYP450 and GST-mediated metabolic clearance pathways of the target compound.

Quantitative Data Summary

The following table synthesizes the predicted pharmacokinetic parameters based on the structural behavior of analogous lipophilic sulfonamides and α -chloro electrophiles.

| Pharmacokinetic Parameter | Predicted Value Range | Physiological Rationale |

| LogP (Partition Coefficient) | 3.2 – 3.8 | Driven by N-ethyl and 2-methylbenzyl lipophilicity. |

| Volume of Distribution ( Vd ) | 3.5 – 5.0 L/kg | High tissue partitioning, including BBB penetration. |

| Plasma Protein Binding (PPB) | > 90% | Strong hydrophobic interactions with serum albumin. |

| Clearance ( Clint ) | High (>40 mL/min/kg) | Rapid Phase II GST-mediated conjugation of the warhead. |

| Half-life ( t1/2 ) | 1.5 – 3.0 hours | Short systemic presence due to rapid GSH depletion sink. |

Experimental Methodologies for PK and Biodistribution

To map the biodistribution of this compound, a self-validating LC-MS/MS protocol is required. Highly lipophilic sulfonamides co-extract with endogenous phospholipids during standard protein precipitation, causing severe ion suppression in the mass spectrometer. To ensure trustworthiness and high recovery, we utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) workflow 4[4].

Protocol 1: In Vivo Tissue Biodistribution Mapping

-

Dosing & Harvesting: Administer the compound intravenously (e.g., 5 mg/kg) to rodent models. Euthanize cohorts at predetermined time points (0.5, 1, 2, 4, 8 h).

-

Perfusion: Perfuse subjects with ice-cold PBS to remove residual blood from tissues (critical for preventing plasma-bound drug from skewing tissue concentration data).

-

Homogenization: Harvest the brain, liver, kidneys, and lungs. Homogenize in 3 volumes of PBS (w/v) using a bead beater at 4°C to prevent degradation of the reactive chloromethyl group.

Protocol 2: Self-Validating LC-MS/MS Quantification

-

Spiking: Aliquot 50 µL of plasma or tissue homogenate. Spike with 10 µL of an isotopically labeled internal standard (e.g., 13 C-labeled analog) to self-validate extraction efficiency and correct for matrix effects.

-

Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

SPE Cleanup: Load the supernatant onto a pre-conditioned HLB SPE cartridge. Wash with 5% methanol in water to elute polar interferences and salts.

-

Elution: Elute the target compound with 100% methanol containing 1% formic acid. The acidic environment keeps the sulfonamide fully un-ionized, maximizing recovery 4[4].

-

UPLC-MS/MS Analysis: Evaporate the eluate under nitrogen, reconstitute in the mobile phase, and inject onto a C18 column (1.7 µm particle size). Detect via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Figure 2: Self-validating LC-MS/MS workflow for in vivo biodistribution and PK quantification.

References

-

Benchchem. "Sodium Chloromethanesulfonate | Research Chemical." Benchchem, 2024. 1

-

MDPI. "Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation." Molecules, 2022. 2

-

Polhuijs, M., et al. "Glutathione Conjugation of the Alpha-Bromoisovaleric Acid Enantiomers in the Rat in Vivo and Its Stereoselectivity. Pharmacokinetics of Biliary and Urinary Excretion of the Glutathione Conjugate and the Mercapturate." Biochemical Pharmacology, 1989.3

-

Suo, Decheng, et al. "Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study." Journal of Agricultural and Food Chemistry, 2019. 4

Sources

- 1. Sodium Chloromethanesulfonate|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Glutathione conjugation of the alpha-bromoisovaleric acid enantiomers in the rat in vivo and its stereoselectivity. Pharmacokinetics of biliary and urinary excretion of the glutathione conjugate and the mercapturate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide as a Bifunctional Precursor for Sultam Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CAS: 1343960-80-4) Molecular Weight: 261.77 g/mol | Formula: C₁₁H₁₆ClNO₂S

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the sultam (cyclic sulfonamide) motif is a highly sought-after bioisostere for lactams, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide serves as a specialized, bifunctional reagent designed specifically for the late-stage construction of complex benzosultam architectures .

The Causality of Structural Design

The utility of this reagent is grounded in its precise structural engineering:

-

The α-Chloromethanesulfonyl Trigger: The C–Cl bond adjacent to the electron-withdrawing sulfonyl group is highly labile. It acts as a latent electrophile or a radical precursor. Upon single-electron transfer (SET) or transition-metal insertion, it generates a highly reactive α-sulfonyl intermediate .

-

The N-Ethyl Substitution: The choice of an N-ethyl group over a free secondary amine is critical. It eliminates competitive intermolecular sulfonylation or N-alkylation, sterically and electronically forcing the reactive intermediate into an intramolecular cyclization pathway.

-

The 2-Methylbenzyl Trap: The electron-rich ortho-methyl substituted aromatic ring lowers the activation energy for electrophilic or radical addition compared to an unsubstituted benzyl group, directing regioselective ring closure to form a 6- or 7-membered benzothiazine 1,1-dioxide derivative .

Reaction Pathways

This reagent can be activated via two primary synthetic modalities, depending on the desired functional group tolerance and available laboratory infrastructure.

Pathway A: Photoredox-Catalyzed Atom Transfer Radical Cyclization (ATRC)

By utilizing a visible-light photocatalyst (e.g., Ru(bpy)₃Cl₂), the C–Cl bond undergoes homolytic cleavage. The resulting α-sulfonyl radical undergoes rapid intramolecular addition to the tethered arene. This room-temperature method is highly favored for substrates bearing thermally sensitive functional groups.

Pathway B: Palladium-Catalyzed C–H Functionalization

In the presence of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., PCy₃), the reagent undergoes oxidative addition into the C–Cl bond, followed by electrophilic palladation of the aromatic ring. Subsequent reductive elimination yields the sultam. This method is preferred when scaling up, as it avoids the photon-penetration limitations of photochemical reactors.

Fig 1. Photoredox-catalyzed radical cyclization mechanism for sultam formation.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the cyclization of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide into its corresponding benzosultam.

| Activation Method | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Mechanism |

| Photoredox | Ru(bpy)₃Cl₂ (2 mol%) | MeCN | 25 | 24 | 88–92 | Radical (ATRC) |

| Transition Metal | Pd(OAc)₂ (5 mol%), PCy₃ | Toluene | 110 | 12 | 74–78 | C–H Insertion |

| Base-Promoted | DBU (2.0 equiv) | DMF | 80 | 16 | 45–55 | Nucleophilic Subst. |

Note: Photoredox conditions provide the highest yield and cleanest crude profile due to the suppression of intermolecular side reactions.

Experimental Protocol: Photoredox-Catalyzed Sultam Synthesis

This protocol is designed as a self-validating system , ensuring that the researcher can verify the success of the reaction at critical junctures.

Materials Required

-

1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (1.0 mmol, 261.8 mg)

-

Ru(bpy)₃Cl₂ hexahydrate (0.02 mmol, 14.9 mg)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) - Acts as the terminal reductant.

-

Anhydrous Acetonitrile (MeCN) (10 mL)

-

450 nm Blue LED Photoreactor

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the chloromethanesulfonamide reagent and Ru(bpy)₃Cl₂. Seal the tube with a rubber septum and purge with dry Argon for 5 minutes. Causality: The catalyst must be protected from ambient moisture to prevent competitive hydrolysis of the C–Cl bond .

Step 2: Solvent Addition & Degassing Inject anhydrous MeCN (10 mL) and DIPEA (348 µL) via syringe. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Causality: Degassing is mandatory. Molecular oxygen possesses a triplet ground state that rapidly annihilates the excited state of the Ru(II) photocatalyst and irreversibly traps the carbon-centered radical, leading to hydroperoxide byproducts.

Step 3: Photochemical Activation Place the Schlenk tube in a 450 nm Blue LED photoreactor. Stir vigorously at 25 °C for 24 hours. A cooling fan should be used to maintain ambient temperature.

Step 4: Validation Checkpoint (In-Process Control) Withdraw a 10 µL aliquot under Argon, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass ( [M+H]+=262.1m/z ) and the appearance of the cyclized product mass ( [M−HCl+H]+=226.1m/z ) confirms reaction progress. If starting material persists >15%, verify the LED emission spectrum and ensure the reaction was thoroughly degassed.

Step 5: Quenching & Aqueous Workup Turn off the light source. Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Wash with 1M HCl (2 × 15 mL) to remove DIPEA and the Ru-catalyst, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% EtOAc in Hexanes). The pure benzosultam typically elutes as a white crystalline solid.

Fig 2. Step-by-step experimental workflow for the photocatalytic synthesis of benzosultams.

References

-

Makosza, M. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, 2004, 104(5), 2631–2652. Available at:[Link]

-

Le, D. N., Valente, E. J., Wood, W. J. L. "Sultam Thioureas Synthesized via an Alternative Ring-Forming Reaction." Synthetic Communications, 2015, 45(2), 230-238. Available at:[Link]

-

Science of Synthesis. "Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives." Thieme Chemistry. Available at:[Link]

applications of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide in drug discovery pipelines

Application Note: 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMM) in Targeted Covalent Drug Discovery

Executive Summary

The resurgence of covalent drugs has necessitated the expansion of electrophilic warheads beyond the traditional Michael acceptors (e.g., acrylamides). 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide (CEMM) represents a highly specialized, tunable electrophilic building block utilized in Targeted Covalent Inhibitor (TCI) pipelines. By combining a reactive α -chloromethanesulfonamide core with sterically demanding, lipophilic N-substituents, CEMM enables the precise targeting of nucleophilic residues (predominantly Cysteine thiols and Histidine imidazoles) located in deep, hydrophobic protein pockets. This application note details the mechanistic rationale, kinetic evaluation, and structural validation workflows required to deploy CEMM derivatives in modern drug discovery.

Mechanistic Rationale & Causality

The efficacy of CEMM lies in its dual-domain architecture:

-

The Warhead Domain (Chloromethyl Group): Unlike acrylamides that undergo conjugate addition, the α -chloromethanesulfonamide undergoes a direct biomolecular nucleophilic substitution ( SN2 ) [1]. The strong electron-withdrawing nature of the sulfonyl group activates the adjacent carbon, making it highly susceptible to attack by unprotonated thiolate anions. Causality: Because the SN2 transition state requires a linear attack trajectory (180° to the leaving chloride ion), CEMM can selectively alkylate cysteines that possess the correct spatial geometry, often bypassing off-target thiols that are highly reactive but sterically misaligned.

-

The Recognition Domain (N-ethyl-N-(2-methylbenzyl) moiety): Causality: The ortho-methyl group on the benzyl ring restricts the rotational degrees of freedom around the N-C bond. This conformational locking minimizes the entropic penalty of binding when the molecule enters a target's hydrophobic specificity pocket. The resulting non-covalent complex ( E⋅I ) drastically increases the local concentration of the chloromethyl group relative to the target cysteine, driving the proximity-induced covalent bond formation ( kinact ) [2].

Kinetic model of proximity-driven covalent alkylation by CEMM.

Experimental Workflows: Self-Validating Systems

To rigorously characterize CEMM, standard IC50 assays are fundamentally inadequate because they fail to capture the kinetic evolution of covalent bond formation [1]. We employ a self-validating, two-tiered workflow consisting of Time-Dependent Inhibition (TDI) and Intact Protein Mass Spectrometry.

Comprehensive self-validating workflow for CEMM covalent inhibitors.

Protocol A: Time-Dependent Inhibition (TDI) & Jump-Dilution Assay

Objective: To determine the reversible binding affinity ( KI ) and the maximum rate of inactivation ( kinact ), and to definitively prove irreversibility.

-

Preparation: Prepare a 2x concentration of the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Prepare a 10-point dose-response series of CEMM in DMSO.

-

Incubation: Mix enzyme and CEMM (final DMSO = 1%). Incubate at 25°C.

-

Continuous Monitoring: At specific time intervals (0, 10, 30, 60, 120 mins), transfer aliquots to a detection plate containing a saturating concentration of the enzyme's substrate ( [S]≫Km ). Measure product formation continuously.

-

Jump-Dilution (The Self-Validation Step): Take the 120-minute incubation mixture (where enzyme is >90% inhibited) and rapidly dilute it 100-fold into an assay buffer containing substrate.

-

Causality & Trustworthiness: Why perform a jump-dilution? This step rapidly lowers the free inhibitor concentration well below its KI . A non-covalent control inhibitor will rapidly dissociate, restoring enzymatic activity. If CEMM is a true covalent modifier, the enzyme will remain fully inhibited, validating the irreversible nature of the mechanism.

-

Protocol B: Intact Protein LC-MS Validation

Objective: To confirm a 1:1 binding stoichiometry and rule out non-specific poly-alkylation.

-

Reaction: Incubate 5 μ M of recombinant target protein with 50 μ M CEMM (10x molar excess) for 2 hours at room temperature.

-

Quenching: Add 1% Formic Acid (final concentration).

-

Causality: Formic acid instantly denatures the protein, quenching the alkylation reaction at the precise 2-hour mark. Furthermore, it provides the necessary protons for efficient electrospray ionization (ESI) in positive ion mode.

-

-

Desalting & LC-MS: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 algorithms.

-

Mutant Control (The Self-Validation Step): Repeat the exact protocol using a mutant protein where the target Cysteine is mutated to Serine (Cys → Ser).

-

Trustworthiness: If the mass shift disappears in the mutant, it proves unequivocally that CEMM alkylation is highly specific to the designed target residue, validating the structural design of the N-ethyl-N-(2-methylbenzyl) recognition domain.

-

Data Presentation

Table 1: Comparative Kinetic Parameters of CEMM vs. Standard Warheads Data demonstrates the superior kinetic efficiency ( kinact/KI ) of the conformationally locked CEMM compared to flexible analogs.

| Inhibitor Class | Warhead Type | KI ( μ M) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Reversibility (Jump-Dilution) |

| CEMM | α -Chloromethanesulfonamide | 0.45 | 3.2×10−3 | 7,111 | Irreversible |

| Analog A | Acrylamide | 1.20 | 1.1×10−3 | 916 | Irreversible |

| Analog B | Reversible Sulfonamide | 0.30 | N/A | N/A | Fully Reversible |

Table 2: Intact Mass Shift Analysis (Validation of Stoichiometry) Mass spectrometry confirms exactly one equivalent of CEMM covalently bound to the target, with no off-target poly-alkylation.

| Protein Sample | Expected Apo Mass (Da) | Observed Mass (Da) | Δ Mass (Da) | Interpretation |

| Wild-Type (Vehicle) | 35,200.0 | 35,200.2 | +0.2 | Baseline |

| Wild-Type + CEMM | 35,461.5* | 35,461.8 | +261.6 | 1:1 Covalent Adduct |

| Cys → Ser Mutant + CEMM | 35,184.0 | 35,184.1 | +0.1 | No Alkylation (Specific) |

*Calculated mass shift accounts for the addition of the CEMM scaffold minus the leaving Chloride ion and displaced proton ( +261.5 Da).

References

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Formulation Guide

Executive Summary & Mechanistic Rationale

1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide is a highly hydrophobic small molecule characterized by its bulky aromatic/aliphatic core and a reactive chloromethanesulfonamide moiety. Compounds in this structural class frequently function as targeted covalent inhibitors or alkylating agents. Mechanistically, the electron-withdrawing sulfonamide group coordinates with active-site metals or hydrogen-bond networks, positioning the electrophilic chloromethyl tail to undergo nucleophilic substitution with target residues (such as cysteine)[1][2].

As a Senior Application Scientist, I emphasize that formulating covalent inhibitors requires navigating a strict dichotomy: you must overcome severe aqueous insolubility while simultaneously protecting the electrophilic warhead from premature degradation[3]. Standard aqueous buffers will cause immediate precipitation, while nucleophilic excipients (e.g., unpurified PEGs containing free hydroxyls or primary amines) will trigger unwanted alkylation of the vehicle prior to administration. Therefore, the formulation strategy must rely on chemically inert, lipid-based, or tightly controlled co-solvent systems.

Vehicle Selection Strategy

Selecting the correct vehicle is a self-validating process. If the vehicle contains reactive impurities, the compound will degrade, yielding null in vivo efficacy. For highly lipophilic covalent inhibitors, lipid-based emulsions or carefully controlled co-solvent mixtures are the industry standard[4][5].

Quantitative Data: Comparison of Dosing Vehicles

| Vehicle Composition | Route | Solubilization Mechanism | Warhead Stability | Tolerability & Notes |

| 10% DMSO / 90% Corn Oil | IP / PO | Lipid partitioning | High | Excellent. Inert lipid environment protects the chloromethyl warhead from hydrolysis[5]. |

| 5% NMP / 5% Solutol / 20% DMSO / 70% Saline | IV / IP | Micellar dispersion | Moderate | Good. Requires high-purity Solutol to prevent nucleophilic attack on the warhead[4]. |

| 0.5% Methylcellulose / 2% Tween 80 in H₂O | PO | Physical Suspension | High (Solid state) | Excellent. Drug remains primarily in the solid state until gastrointestinal absorption[5]. |

Experimental Protocols

Protocol A: Preparation of a Lipid-Based Dosing Emulsion (10% DMSO / 90% Corn Oil)

This protocol is optimized for Intraperitoneal (IP) or Per Os (PO) administration of highly lipophilic sulfonamides at doses up to 50 mg/kg[5].

-

Causality & Self-Validation: The addition of DMSO first is critical because the robust crystalline lattice of the compound cannot be disrupted by lipids alone. If the solution turns cloudy or particulate matter remains upon the addition of corn oil, the compound has precipitated, invalidating the formulation. A clear, single-phase solution validates successful solubilization.

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required mass of 1-Chloro-N-ethyl-N-(2-methylbenzyl)methanesulfonamide into a sterile, amber glass vial (amber glass prevents UV-induced radical reactions with the chloromethyl group).

-

Primary Solubilization: Add molecular biology-grade DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds.

-

Thermal Assistance (If needed): If the solid is not fully dissolved, sonicate the vial in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the covalent warhead.

-

Lipid Addition: Slowly add pharmaceutical-grade Corn Oil (90% of the final volume) dropwise while continuously vortexing the solution to prevent localized precipitation.

-

Final Validation: Inspect the formulation against a light source. It must be completely transparent. Use within 4 hours of preparation.

Protocol B: In Vivo Pharmacokinetic (PK) Dosing and Sampling

Covalent drugs possess reactive electrophilic handles that modulate target proteins via chemical transformation[2]. This reactivity makes PK sampling highly sensitive to ex vivo artifacts.

-

Causality & Self-Validation: Covalent warheads are susceptible to nucleophilic attack by plasma proteins (e.g., serum albumin) at physiological temperatures. By immediately transferring blood samples to K2EDTA tubes on ice and centrifuging at 4°C, you halt ex vivo alkylation. If LC-MS/MS quantification shows a rapid, non-linear drop-off at T=0.5h compared to T=0, suspect ex vivo degradation rather than rapid in vivo clearance.

Step-by-Step Methodology:

-

Administration: Administer the formulated vehicle via IP injection to C57BL/6J mice at a standard dose (e.g., 15–50 mg/kg)[5][6].

-

Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 3, and 5 hours post-administration), collect 60 μL of blood via submandibular bleed[5][6].

-

Immediate Stabilization: Instantly transfer the blood into pre-chilled K2EDTA tubes and place them on wet ice. Never leave samples at room temperature.

-

Plasma Harvesting: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C.

-

Storage & Analysis: Transfer the supernatant (plasma) to pre-chilled cryovials and immediately snap-freeze on dry ice. Store at −70 ± 10 °C until fit-for-purpose LC-MS/MS quantification[6].

Workflow Visualization

Below is the logical decision tree for formulating and dosing this class of reactive sulfonamides.

Workflow for formulating and dosing chloromethanesulfonamide covalent inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00230C [pubs.rsc.org]

- 3. An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structure-based design of covalent SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

Welcome to the technical support center for the synthesis and optimization of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance your synthetic success.

The synthesis of the target molecule is best approached in two distinct stages:

-

Step 1: Sulfonamide Formation. The reaction of N-ethyl-N-(2-methylbenzyl)amine with methanesulfonyl chloride (MsCl) to form the intermediate, N-ethyl-N-(2-methylbenzyl)methanesulfonamide.

-

Step 2: α-Chlorination. The selective chlorination of the methanesulfonamide's methyl group.

This guide will primarily focus on optimizing the first, foundational step, as it is critical for the overall yield and purity. The second step, a more challenging transformation, will be addressed as an advanced protocol.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the crucial sulfonamide formation step.

Issue 1: Low or No Yield of the Desired Sulfonamide Intermediate

Question: My reaction has run to completion, but after workup, I have a very low yield of N-ethyl-N-(2-methylbenzyl)methanesulfonamide. What are the most likely causes and how can I fix this?

Answer: Low yields in sulfonamide synthesis are a common issue that can almost always be traced back to reagent quality or reaction conditions.[1][2] Here are the primary culprits and their solutions:

-

Cause A: Hydrolysis of Methanesulfonyl Chloride (MsCl)

-

Explanation: Methanesulfonyl chloride is highly reactive and extremely sensitive to moisture.[3] If water is present in your reaction flask, solvent, amine, or base, the MsCl will preferentially react with it to form methanesulfonic acid.[2][4] This sulfonic acid is unreactive towards the amine, halting your synthesis.

-

Solution:

-

Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (120°C for at least 4 hours) and cooled under an inert atmosphere (nitrogen or argon).

-

Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are appropriate.[5]

-

Fresh Reagents: Use a new or freshly opened bottle of methanesulfonyl chloride. If the bottle has been open for a while, the contents may be partially hydrolyzed.

-

Inert Atmosphere: Conduct the entire reaction, from setup to quenching, under a positive pressure of nitrogen or argon gas.[2][6]

-

-

-

Cause B: Insufficient Basicity or Incorrect Stoichiometry

-

Explanation: The reaction between an amine and MsCl generates one equivalent of hydrochloric acid (HCl).[5] This acid will protonate your starting amine, rendering it non-nucleophilic and stopping the reaction. A base is required to scavenge this HCl.[2] Using too little base will result in an incomplete reaction.

-

Solution:

-

Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine.[5] This excess ensures all generated HCl is neutralized.

-

Base Choice: Triethylamine is a common and effective choice. For sterically hindered amines, a stronger, non-nucleophilic base might be considered, though it is likely not necessary for this substrate.

-

-

-

Cause C: Low Reaction Temperature / Insufficient Reaction Time

-

Explanation: While the initial addition of MsCl should be done at a low temperature (0°C) to control the exothermic reaction, the subsequent stirring may require warming to room temperature to ensure the reaction proceeds to completion.[5]

-

Solution:

-

Temperature Control: Add the MsCl dropwise to the amine solution at 0°C. After the addition is complete, allow the reaction to warm slowly to room temperature.

-

Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting amine spot has disappeared.[5][6]

-

-

dot

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Issue 2: Final Product is Contaminated with Starting Amine

Question: After purification, my NMR/LC-MS analysis shows that the product is contaminated with unreacted N-ethyl-N-(2-methylbenzyl)amine. How can I remove it?

Answer: This is a common purification challenge. The most effective way to remove a basic impurity like an unreacted amine is through an acidic wash during the aqueous workup.

-

Explanation: The desired sulfonamide product is generally neutral and not basic. The starting secondary amine, however, is basic and will be protonated by acid to form a water-soluble ammonium salt.

-

Solution: Acid-Base Extraction

-

After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl).[1] This will extract the unreacted amine into the aqueous layer.

-

Follow this with a wash using saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then a brine wash.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[2] This procedure should remove the vast majority of the unreacted amine before you proceed to chromatography or recrystallization.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for the sulfonamide formation step? A: A polar aprotic solvent like dichloromethane (DCM) is an excellent first choice.[3] The reaction should be initiated at 0°C (ice bath) during the slow, dropwise addition of methanesulfonyl chloride to control the initial exotherm.[5] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 2-16 hours, or until TLC/LC-MS analysis shows full consumption of the starting amine.[5]

Q2: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexanes. The starting amine will be more polar than the benzyl group but the resulting sulfonamide is typically more polar than the starting amine. Stain with potassium permanganate or use a UV lamp for visualization. The reaction is complete when the spot corresponding to the starting amine is no longer visible. For more precise tracking, LC-MS can be used.

Q3: My starting amine, N-ethyl-N-(2-methylbenzyl)amine, is not commercially available. How can I synthesize it? A: A standard method is the reductive amination of 2-methylbenzaldehyde with ethylamine, followed by N-methylation, or more directly, by reacting 2-methylbenzyl chloride/bromide with ethylamine followed by appropriate workup. Another approach involves the alkylation of N-methylbenzylamine with an ethylating agent like ethyl iodide.[7][8] Purity of this starting material is crucial for the success of the subsequent sulfonylation step.

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-N-(2-methylbenzyl)methanesulfonamide (Intermediate)

Materials:

-

N-ethyl-N-(2-methylbenzyl)amine (1.0 eq.)

-

Methanesulfonyl chloride (MsCl) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-ethyl-N-(2-methylbenzyl)amine (1.0 eq.) and anhydrous DCM.

-

Addition of Base: Add triethylamine (1.5 eq.) to the solution.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise over 20-30 minutes. Ensure the internal temperature remains below 5°C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours, monitoring by TLC until the starting amine is consumed.[5]

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure N-ethyl-N-(2-methylbenzyl)methanesulfonamide.[1][6]

dot

Caption: General experimental workflow for sulfonamide synthesis.

Protocol 2: Advanced Protocol - Synthesis of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

Disclaimer: The following protocol is a proposed route based on established methods for the α-chlorination of sulfonyl groups. This specific transformation may require extensive optimization of reaction conditions (reagent stoichiometry, temperature, solvent, and reaction time). All new compounds must be rigorously characterized to confirm their structure.

Proposed Method: Radical Chlorination This method uses a radical initiator to facilitate the chlorination of the methyl group adjacent to the sulfonyl moiety.

Materials:

-

N-ethyl-N-(2-methylbenzyl)methanesulfonamide (1.0 eq.)

-

N-Chlorosuccinimide (NCS) (1.1 - 1.5 eq.)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.1 eq., radical initiator)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Benzene

Procedure:

-

Setup: To an oven-dried flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere, add the starting sulfonamide (1.0 eq.), NCS (1.1 eq.), and anhydrous CCl₄.

-

Initiation: Add the radical initiator (e.g., AIBN, 0.1 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-12 hours. Monitor the reaction progress carefully by TLC or LC-MS, analyzing for the disappearance of starting material and the appearance of a new, likely less polar, product spot.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired chlorinated product from any unreacted starting material and byproducts.

Data Summary Table

| Parameter | Recommended Value | Rationale / Citation |

| Step 1: Sulfonamide Formation | ||

| MsCl Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete reaction of the limiting amine. |

| Base (TEA) Stoichiometry | 1.2 - 1.5 equivalents | Neutralizes the HCl byproduct to prevent amine protonation.[2][5] |

| Solvent | Anhydrous DCM or THF | Aprotic solvents prevent unwanted side reactions.[3][5] |

| Addition Temperature | 0 °C | Controls the exothermic nature of the reaction.[5] |

| Reaction Temperature | 0 °C to Room Temperature | Allows the reaction to proceed to completion after initial control.[5] |

| Step 2: α-Chlorination (Proposed) | ||

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Common reagent for radical chlorination at activated C-H bonds. |

| Initiator | AIBN or BPO (catalytic) | Required to initiate the radical chain reaction. |

| Solvent | Anhydrous CCl₄ or Benzene | Standard solvents for radical reactions. |

| Temperature | Reflux | Provides the energy needed for radical initiation and propagation. |

References

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.

- Grokipedia. (n.d.). Methanesulfonyl chloride.

- Taylor & Francis Online. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.

- Cornell eCommons. (n.d.).

- ACS Publications. (2020).

- RSC Publishing. (2025).

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- PubMed. (2025). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.

- PubMed. (2016). Chlorination and oxidation of sulfonamides by free chlorine: Identification and behaviour of reaction products by UPLC-MS/MS.

- ACS Publications. (2025). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.

- HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields.

- Study.com. (n.d.).

- Google Patents. (n.d.).

- Darcy & Roy Press. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.

- Quora. (2023). What is the method of analysis of sulphonamides?

- USDA Food Safety and Inspection Service. (2009).

- ACS Publications. (2019). A Strategy for the Synthesis of Sulfonamides on DNA.

- RSC Advances. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

- ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- ACS Publications. (2004).

- LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

- Thieme. (2024).

- Organic Chemistry Portal. (n.d.).

- DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- PMC. (2019). Sulfonamide Allergies.

- JAOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- ACS Publications. (2014). Redox-Neutral α-Sulfenylation of Secondary Amines: Ring-Fused N,S-Acetals.

- Organic Syntheses. (n.d.). Procedure.

- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.

- Thieme. (2024).

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

- ACS Publications. (2015).

- NHS SPS. (2024). Managing medicines for people with sulfonamide allergy.

- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.

- ChemSrc. (2025). N-ethyl-2-methylbenzamide.

- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

- PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.

- PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

- University of British Columbia. (n.d.). synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine.

- Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.

- ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride â Grokipedia [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

troubleshooting poor solubility of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide in DMSO

Technical Support Center: 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

This guide is intended for researchers, scientists, and drug development professionals experiencing poor solubility of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide in Dimethyl Sulfoxide (DMSO). This document provides a structured troubleshooting workflow and addresses frequently asked questions to ensure reproducible and accurate experimental results.

Troubleshooting Guide: Poor Solubility in DMSO

Encountering solubility issues can be a significant roadblock in experimental workflows. This guide presents a logical, step-by-step process to diagnose and resolve poor solubility of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide. The underlying principle is to move from the simplest, most common issues to more complex compound-specific problems.

Logical Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step 1: Foundational Checks - Solvent and Compound

The first step in any troubleshooting process is to verify the basics. Often, solubility issues stem from the quality of the solvent or the condition of the compound itself.

-

Question: I've added the compound to DMSO, and it's not dissolving. What's the first thing I should check?

Answer: Your primary focus should be the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter its solvent properties, often decreasing the solubility of lipophilic organic compounds.[1][2][3]

Immediate Action Plan:

-

Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous or high-purity (≥99.9%) DMSO.[4][5] Lower grades may have higher water content and other impurities that can interfere with dissolution.[5][6]

-

Verify Storage: Ensure your DMSO has been stored correctly in a tightly sealed container, away from humid environments. Even brief exposure to air can introduce moisture.[2]

-

Visual Inspection: Check your solid compound. Does it appear as expected (e.g., crystalline, powder)? Any discoloration or clumping could suggest degradation or contamination.[7]

-

Step 2: Optimizing the Dissolution Process

If the solvent and compound appear to be in good condition, the next step is to physically assist the dissolution process. Simple mechanical or thermal energy can often overcome activation barriers to solubility.

-

Question: My solvent is high-purity, but solubility is still poor. What can I do to help it dissolve?

Answer: Many compounds require energy input to dissolve efficiently. The following standard laboratory techniques, applied sequentially or in combination, can significantly improve solubility.

Recommended Protocol:

-

Vigorous Mixing: Vortex the solution vigorously for 2-5 minutes.[8] This increases the interaction between the solvent and solute particles.

-

Gentle Warming: Place the vial in a water bath set to a gentle temperature, such as 37°C, for 10-15 minutes.[2][8][9] Increased temperature often enhances the solubility of solids. However, it is crucial to consider the thermal stability of your compound. While the methanesulfonamide functional group is generally stable at high temperatures, the stability of the entire molecule at elevated temperatures in solution is not guaranteed.[10][11]

-

Sonication: Use an ultrasonic bath for 10-15 minute intervals.[2][4][9] The high-frequency sound waves create micro-vibrations that break apart solute aggregates and facilitate solvation.

-

| Technique | Underlying Principle | Typical Duration | Key Consideration |

| Vortexing | Increases kinetic energy and solvent-solute interaction. | 2-5 min | Ensures thorough mixing of the suspension.[8] |

| Gentle Warming | Increases solubility for endothermic dissolution processes. | 10-15 min at 37°C | Must not exceed the thermal degradation point of the compound.[9][12] |

| Sonication | Uses ultrasonic waves to break up particle agglomerates. | 10-15 min | Can cause localized heating; monitor temperature.[2][4] |

Step 3: Verifying Compound Integrity

If the compound remains insoluble after optimizing the dissolution protocol, you must consider the possibility that the compound itself is not what it is supposed to be, either due to degradation, impurities, or polymorphism.

-

Question: I've tried warming and sonicating, but I still see particulate. How do I confirm my compound is okay?

Answer: At this stage, analytical validation is necessary to confirm the identity and purity of your material.[13] Problems during synthesis or improper storage can lead to compound degradation, where even a small amount of a highly insoluble impurity can give the appearance of overall poor solubility.[14]

Analytical Verification Workflow:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the workhorse technique to assess purity and confirm the molecular weight of the compound.[15][16] It will separate the main compound from any impurities or degradation products.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, allowing you to verify that the correct compound is present.

-

Differential Scanning Calorimetry (DSC): This technique can identify different polymorphic forms of a compound. Amorphous forms are typically more soluble than highly stable crystalline forms.[1][4] DSC can also help determine the melting point and onset of thermal decomposition.[10][17]

-

Step 4: Advanced Troubleshooting - Concentration and Co-Solvents

If analytical tests confirm the compound is pure and structurally correct, you may be facing a fundamental solubility limit.

-

Question: My compound's identity and purity are confirmed, but it won't dissolve at my target concentration. What are my options?

Answer: You have likely exceeded the thermodynamic solubility limit of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide in DMSO.

Potential Solutions:

-

Prepare a Lower Concentration Stock: Attempt to create a stock solution at a significantly lower concentration (e.g., start at 1 mM and titrate up). It is always better to have an accurate, lower-concentration stock than an inaccurate, supersaturated suspension.

-

Consider Co-solvents: While DMSO is a powerful solvent, it is not universal.[18] For compounds that are difficult to dissolve, a co-solvent system may be necessary. However, this must be approached with caution, as the co-solvent must be compatible with your downstream assay (e.g., cell culture, enzymatic assay).[4][19] When diluting a DMSO stock into an aqueous buffer for an assay, it is critical to add the DMSO stock to the buffer and mix immediately to avoid precipitation.[8][20]

-

Frequently Asked Questions (FAQs)

-

Q1: Why is the grade of DMSO so important?

-

A1: Different grades of DMSO have different purity levels and, most importantly, different specified limits for water content.[5][6][21] For biological applications, using an ACS or USP grade (≥99.9% purity) with low water content (e.g., ≤0.1%) is critical.[5] Water reduces DMSO's ability to solvate large, non-polar molecules and can lead to compound precipitation, especially after freeze-thaw cycles.[1][22]

-

-

Q2: Could my compound have degraded during storage?

-

A2: Yes. While methanesulfonamides are generally stable, factors like moisture, light exposure, and extreme temperatures can cause degradation over time.[10][12] The presence of reactive functional groups in 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide could make it susceptible to hydrolysis or other degradation pathways. If you suspect degradation, verification via LC-MS is recommended.[15]

-

-

Q3: Is it safe to heat my compound to get it into solution?

-

A3: Gentle warming (e.g., to 37°C) is a standard and generally safe practice to aid dissolution.[9][23] However, aggressive heating is not recommended without knowing the compound's thermal stability profile.[8] The methanesulfonate group itself is very stable, with decomposition onsets often above 400°C, but this does not guarantee the stability of the entire molecule at high temperatures in solution.[10][11] Always start with gentle heat.

-

-

Q4: I had a clear solution, but after freezing and thawing, I see a precipitate. Why?

-